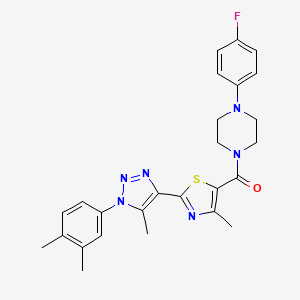

![molecular formula C11H9BrN4 B2753447 6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2034352-15-1](/img/structure/B2753447.png)

6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a heterocyclic compound. It contains a pyrrolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . The compound also contains a bromopyrimidinyl group, which is a type of halogenated heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple ring structures and a bromine atom. The compound likely has a high degree of conjugation, which could influence its chemical properties .

科学的研究の応用

Synthesis and Chemical Reactivity

The chemical compound 6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives demonstrate significant utility in synthetic organic chemistry, particularly in the development of novel reaction sequences and the synthesis of complex heterocyclic compounds. For instance, a study by Gao et al. described a cascade reaction sequence that facilitates the synthesis of novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, starting from α-bromo ketones. This method showcases an innovative approach to accessing small molecules through alkylation, condensation, elimination, and oxidation steps (Gao et al., 2007).

Antitumor Activities

The application of pyrimidine derivatives in medicinal chemistry, particularly in antitumor activities, has been extensively explored. For example, Wang et al. synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors that exhibited potent inhibition against human tumor cells by targeting folate receptors and the proton-coupled folate transporter. This highlights the compound's potential in the design of selective antitumor agents (Wang et al., 2010).

Tumor Targeting and Drug Delivery

The role of 6-substituted pyrrolo[2,3-d]pyrimidines in tumor targeting and drug delivery, specifically through selective cellular uptake by folate receptors, has been documented. Wang et al. discussed the synthesis of a new series of compounds with varying side chain lengths, demonstrating selective uptake and inhibition of tumor cell growth via folate receptor-mediated pathways. This research supports the development of targeted antitumor agents that utilize cellular transport mechanisms to enhance therapeutic efficacy (Wang et al., 2013).

Novel Synthetic Routes

Research by Rahimizadeh et al. presented a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the versatility of bromopyrimidine compounds in synthesizing heterocyclic structures. This work contributes to the broader understanding of synthetic methodologies for accessing diverse heterocyclic compounds with potential biological applications (Rahimizadeh et al., 2007).

特性

IUPAC Name |

6-(5-bromopyrimidin-2-yl)-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c12-9-4-14-11(15-5-9)16-6-8-2-1-3-13-10(8)7-16/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCWDMZYWUIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=NC=C(C=N3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

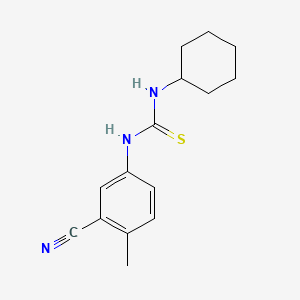

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

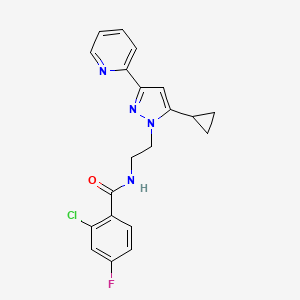

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)

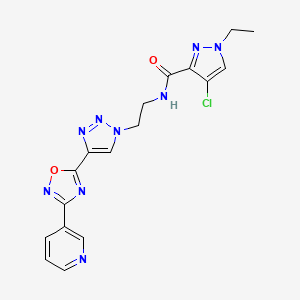

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2753373.png)

![4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2753379.png)

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)

![2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol](/img/structure/B2753386.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)